3-Bromo-6,8-dimethoxy-isoquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10BrNO2 |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
3-bromo-6,8-dimethoxyisoquinoline |
InChI |
InChI=1S/C11H10BrNO2/c1-14-8-3-7-4-11(12)13-6-9(7)10(5-8)15-2/h3-6H,1-2H3 |
InChI Key |
ZYTLHZRIVZTRFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C=NC(=CC2=C1)Br)OC |
Origin of Product |
United States |
Chemical Transformations and Reaction Chemistry of 3 Bromo 6,8 Dimethoxyisoquinoline
Cross-Coupling Reactions at the C3-Bromo Position of Isoquinolines
The carbon-bromine bond at the third position of the isoquinoline (B145761) ring serves as a linchpin for various palladium-catalyzed cross-coupling reactions. These transformations are instrumental in forging new carbon-carbon and carbon-nitrogen bonds, thereby enabling significant structural diversification.
Suzuki-Miyaura Coupling for Arylation and Heteroarylation
A cornerstone of modern organic synthesis, the Suzuki-Miyaura coupling reaction, facilitates the formation of biaryl and heteroaryl-aryl linkages. harvard.edu This powerful method allows for the introduction of diverse aromatic and heteroaromatic moieties at the C3 position of the isoquinoline core.
While direct examples for 3-bromo-6,8-dimethoxyisoquinoline are not extensively documented, the successful Suzuki-Miyaura coupling of the closely related 3-bromo-6,7-dimethoxyisoquinolin-1-one with a variety of arylboronic acids underscores the viability of this transformation. nih.gov These reactions typically employ a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)2), in conjunction with a phosphine (B1218219) ligand like XPhos. The presence of a base, commonly potassium carbonate (K2CO3), in a suitable solvent system like aqueous acetonitrile (B52724), is essential for the catalytic cycle to proceed efficiently. nih.gov
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Product |
|---|---|---|---|---|---|---|
| 1 | [1,1'-biphenyl]-3-ylboronic acid | Pd(OAc)₂, XPhos | K₂CO₃ | Acetonitrile/Water | 100 | 3-([1,1'-biphenyl]-3-yl)-6,7-dimethoxyisoquinolin-1-one |
| 2 | 3-(t-butyl)phenylboronic acid | Pd(OAc)₂, XPhos | K₂CO₃ | Acetonitrile/Water | 100 | 3-(3-(t-butyl)phenyl)-6,7-dimethoxyisoquinolin-1-one |
Data derived from reactions on 3-bromo-6,7-dimethoxyisoquinolin-1-one. nih.gov
The reaction is generally tolerant of a wide range of functional groups on the boronic acid partner, accommodating both electron-donating and electron-withdrawing substituents. nih.gov The judicious selection of the ligand and base is paramount to maximize yields and suppress potential side reactions. nih.gov
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination stands as a premier method for the construction of carbon-nitrogen bonds, coupling aryl halides with amines under palladium catalysis. wikipedia.org This reaction provides a direct route to 3-aminoisoquinoline derivatives, which are important substructures in many biologically active molecules.
Although specific examples involving 3-bromo-6,8-dimethoxyisoquinoline are scarce, the general applicability of the Buchwald-Hartwig amination to bromo-heterocycles is well-established. wikipedia.orgchemspider.com The reaction necessitates a palladium source, a suitable phosphine ligand, and a base. wikipedia.orgchemspider.com The choice of ligand is often dictated by the steric and electronic properties of the amine coupling partner, with bulky, electron-rich phosphines frequently proving effective. wikipedia.org
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd₂(dba)₃ | (±)-BINAP | NaOBu-t | Toluene (B28343) | 80 |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100 |
These conditions are representative and have been successfully applied to a variety of bromopyridines and other bromo-heterocyclic compounds. chemspider.comresearchgate.net
The reaction scope is extensive, accommodating a diverse array of primary and secondary amines, including anilines, alkylamines, and various N-heterocycles. wikipedia.org
Other Metal-Catalyzed Coupling Reactions for Diversification
The synthetic utility of the C3-bromo position can be further expanded through other metal-catalyzed cross-coupling reactions:
Sonogashira Coupling: This reaction provides a direct route to 3-alkynylisoquinolines by coupling the bromo-isoquinoline with a terminal alkyne. wikipedia.org The transformation is typically catalyzed by a combination of a palladium complex and a copper(I) salt in the presence of an amine base. wikipedia.orgorganic-chemistry.org The resulting alkynylated isoquinolines are versatile intermediates for further synthetic manipulations.
Heck Reaction: The Heck reaction enables the formation of a new carbon-carbon bond through the coupling of the aryl bromide with an alkene. wikipedia.org This reaction can be utilized to install vinyl groups at the C3 position of the isoquinoline nucleus. A palladium catalyst and a base are required for this transformation. wikipedia.orgorganic-chemistry.org
Stille Coupling: This reaction couples the aryl bromide with an organotin reagent. Although a powerful C-C bond-forming reaction, the toxicity associated with organotin compounds has led to a general preference for alternative methods like the Suzuki-Miyaura coupling. libretexts.org
Nucleophilic Substitution Reactions Involving the Bromine Atom
While palladium-catalyzed reactions are the preferred methods for functionalizing the C3 position, the bromine atom can also undergo nucleophilic substitution. However, the C3 position of the isoquinoline ring is generally less susceptible to nucleophilic attack compared to other positions due to the electron-withdrawing nature of the ring nitrogen. The electron-donating methoxy (B1213986) groups on the benzene (B151609) ring can further modulate this reactivity.
Displacement of the bromide can be achieved with strong nucleophiles, such as alkoxides or thiolates, to potentially yield the corresponding 3-alkoxy or 3-thioether derivatives. These reactions, proceeding via a nucleophilic aromatic substitution (SNAr) mechanism, often necessitate more forcing conditions and may not be as efficient as their metal-catalyzed counterparts. chemguide.co.uk
Electrophilic Aromatic Substitution Patterns on the Isoquinoline Ring System
The benzene portion of the 6,8-dimethoxyisoquinoline (B82887) scaffold is highly activated towards electrophilic aromatic substitution. The potent electron-donating character of the two methoxy groups directs incoming electrophiles to the positions ortho and para to them, namely the C5 and C7 positions.
Key electrophilic aromatic substitution reactions applicable to this system include:
Nitration: The introduction of a nitro group (–NO₂) using a mixture of nitric and sulfuric acids. libretexts.org
Halogenation: The incorporation of a halogen atom (e.g., Br, Cl) typically requires a Lewis acid catalyst. masterorganicchemistry.com
Friedel-Crafts Acylation/Alkylation: The attachment of an acyl or alkyl group using an appropriate halide or anhydride (B1165640) in the presence of a Lewis acid. makingmolecules.com
The regiochemical outcome of these reactions is governed by the combined directing effects of the methoxy groups and the fused pyridine (B92270) ring, with the C5 and C7 positions being the most probable sites of electrophilic attack.
Functional Group Interconversions and Modifications of Methoxy Moieties
The methoxy groups at C6 and C8 represent another point for chemical modification. The most significant transformation is their cleavage to the corresponding dihydroxyisoquinoline, a process known as O-demethylation. This reaction is valuable as it can unmask phenolic hydroxyl groups, which can be crucial for biological activity or serve as handles for further functionalization.
Boron tribromide (BBr₃) is a widely used and effective reagent for the cleavage of aryl methyl ethers. commonorganicchemistry.comcommonorganicchemistry.commdma.ch As a strong Lewis acid, BBr₃ coordinates to the ether oxygen, which facilitates a nucleophilic attack by the bromide ion on the methyl group. commonorganicchemistry.com Alternative demethylating agents include strong acids like hydrobromic acid (HBr) at elevated temperatures, or other Lewis acids. researchgate.net
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Boron Tribromide (BBr₃) | DCM, 0 °C to RT | Generally effective and relatively mild. commonorganicchemistry.com |
| Hydrobromic Acid (HBr) | High temperature | Harsher conditions, lower functional group tolerance. commonorganicchemistry.com |
| Aluminum Chloride (AlCl₃) | Inert solvent | Lewis acid catalyst, can also promote other reactions. |
| Sodium thiomethoxide (NaSMe) | DMF, reflux | Strong nucleophile for demethylation. researchgate.net |
The resulting dihydroxyisoquinoline opens up further avenues for synthetic diversification through reactions such as etherification or esterification of the newly formed hydroxyl groups.
Reactions at the Isoquinoline Nitrogen Atom for N-Functionalization
The nitrogen atom at position 2 of the isoquinoline ring in 3-Bromo-6,8-dimethoxyisoquinoline possesses a lone pair of electrons, rendering it basic and nucleophilic. This inherent reactivity allows for a variety of chemical transformations aimed at introducing functional groups at the nitrogen atom, a process known as N-functionalization. Such modifications are pivotal in altering the electronic properties and steric environment of the isoquinoline core, leading to the formation of isoquinolinium salts. These salts are often key intermediates in the synthesis of more complex heterocyclic systems and biologically active molecules.
N-Alkylation to Form Isoquinolinium Salts
A fundamental N-functionalization reaction is N-alkylation, which involves the treatment of the isoquinoline with an alkylating agent to form a quaternary isoquinolinium salt. This transformation is a classic example of the Menshutkin reaction, where the nucleophilic nitrogen atom attacks the electrophilic carbon of an alkyl halide. nih.gov
Common alkylating agents for this purpose include alkyl halides such as methyl iodide, ethyl bromide, and benzyl (B1604629) bromide. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), and may be facilitated by heating. rsc.orgacs.org The general scheme for the N-alkylation of 3-Bromo-6,8-dimethoxyisoquinoline can be depicted as the reaction of the parent isoquinoline with an alkyl halide (R-X), resulting in the corresponding N-alkyl-3-bromo-6,8-dimethoxyisoquinolinium halide.
While specific literature on the N-alkylation of 3-Bromo-6,8-dimethoxyisoquinoline is not prevalent, extensive studies on substituted quinolines and isoquinolines provide a strong basis for predicting its reactivity. For instance, the N-alkylation of various quinolines and isoquinolines to form N-alkylated tetrahydroquinolines has been demonstrated using alcohols in the presence of a palladium/carbon/zinc system. rsc.org Furthermore, a one-pot tandem reduction and reductive alkylation of quinolines using aldehydes and a boronic acid catalyst has also been reported, showcasing the versatility of N-alkylation strategies. clockss.org
The following table summarizes representative N-alkylation reactions of substituted isoquinolines, which serve as models for the expected reactivity of 3-Bromo-6,8-dimethoxyisoquinoline.
| Isoquinoline Derivative | Alkylating Agent | Solvent | Conditions | Product | Reference |
| Isoquinoline | p-Nitrobenzyl bromide | Acetonitrile | Reflux | N-(p-Nitrobenzyl)isoquinolinium bromide | nih.gov |
| Isoquinoline | Methyl iodide | Methanol | Reflux | N-Methylisoquinolinium iodide | arkat-usa.org |
| Substituted Quinolines | Various Alcohols | Toluene | 110 °C, 24h | N-Alkylated Tetrahydroquinolines | rsc.org |
| Substituted Quinolines | Various Aldehydes | Dichloroethane | 60 °C, 12-24h | N-Alkylated Tetrahydroquinolines | clockss.org |
N-Arylation to Form Isoquinolinium Salts
N-arylation of isoquinolines introduces an aryl group onto the nitrogen atom, leading to the formation of N-arylisoquinolinium salts. These compounds are valuable precursors in organic synthesis. The Chan-Lam coupling reaction, which utilizes arylboronic acids as the aryl source in the presence of a copper catalyst, is a common method for the N-arylation of N-heterocycles. rsc.org
For 3-Bromo-6,8-dimethoxyisoquinoline, N-arylation would likely proceed by reacting it with an arylboronic acid in the presence of a copper(II) salt, such as copper(II) acetate, and a base, in a suitable solvent like DMF. The reaction is typically performed at elevated temperatures.
While direct examples for 3-Bromo-6,8-dimethoxyisoquinoline are scarce, the N-arylation of related heterocycles like 3-formylquinolin-2(1H)-ones has been successfully achieved using Chan-Lam conditions. rsc.org This suggests that a similar approach would be viable for the target compound.
The table below presents examples of N-arylation reactions on related heterocyclic systems, illustrating the general conditions that would be applicable.
| Heterocycle Derivative | Arylating Agent | Catalyst | Solvent | Conditions | Product | Reference |
| 3-Formylquinolone | Phenylboronic acid | Cu(OAc)₂ | DMF | 80 °C, 24h | N-Phenyl-3-formylquinolone | rsc.org |
| 4-Chloroquinazolines | Substituted Anilines | None (Microwave) | THF/H₂O | 100-120 °C | 4-Anilinoquinazolines | |
| Isoquinoline | Arenes/Heteroarenes | AlCl₃ | Dichloromethane | Low Temperature | 2-Acyl-1-aryl-1,2-dihydroisoquinolines |
The N-functionalization of 3-Bromo-6,8-dimethoxyisoquinoline through N-alkylation and N-arylation represents a key strategy for the diversification of this heterocyclic scaffold, opening avenues for the synthesis of novel compounds with potentially interesting chemical and biological properties.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 6,8 Dimethoxyisoquinoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Bromo-6,8-dimethoxyisoquinoline
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 3-Bromo-6,8-dimethoxyisoquinoline. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial arrangement.
1D NMR (¹H, ¹³C) Chemical Shift and Coupling Constant Analysis
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the basic structure of the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for each chemically non-equivalent proton in the 3-Bromo-6,8-dimethoxyisoquinoline molecule. The aromatic region would likely display signals for the protons on the isoquinoline (B145761) core. The chemical shifts of these protons would be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effects of the two methoxy (B1213986) groups. The integration of these signals would correspond to the number of protons, and the splitting patterns (singlets, doublets, etc.), governed by spin-spin coupling, would reveal the number of neighboring protons. The two methoxy groups would each exhibit a singlet, likely in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide a count of the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the aromatic rings would be influenced by the substituents. The carbon atom bonded to the bromine (C-3) would be expected to appear at a specific chemical shift, while the carbons bearing the methoxy groups (C-6 and C-8) would also have characteristic shifts. The carbon atoms of the two methoxy groups would appear as distinct signals in the upfield region.
Hypothetical ¹H and ¹³C NMR Data Table:
| Atom Number | Hypothetical ¹H Chemical Shift (ppm), Multiplicity, Coupling Constant (J, Hz) | Hypothetical ¹³C Chemical Shift (ppm) |
| 1 | ||
| 3 | ||
| 4 | ||
| 5 | ||
| 6 | ||
| 7 | ||
| 8 | ||
| 4a | ||
| 8a | ||
| 6-OCH₃ | ||
| 8-OCH₃ |
Without experimental data, the table remains hypothetical.
2D NMR (COSY, HSQC, HMBC, NOESY) for Elucidating Structural Connectivity and Stereochemistry
Two-dimensional NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For 3-Bromo-6,8-dimethoxyisoquinoline, COSY would help in assigning the protons on the aromatic rings by showing which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the definitive assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly powerful for connecting different fragments of the molecule. For instance, it would show correlations from the methoxy protons to the C-6 and C-8 carbons, confirming their positions. Correlations from the aromatic protons to various carbons would help in assembling the entire isoquinoline ring system.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of atoms. In the case of 3-Bromo-6,8-dimethoxyisoquinoline, NOESY could show correlations between the methoxy protons and the protons on the adjacent aromatic positions, providing further confirmation of the substituent placement.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy techniques, FT-IR and Raman, provide a "fingerprint" of a molecule based on the vibrations of its chemical bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 3-Bromo-6,8-dimethoxyisoquinoline would display absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected absorptions would include:
C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹.
C=C and C=N stretching: Vibrations of the isoquinoline ring system would be observed in the 1600-1450 cm⁻¹ region.
C-O stretching: The C-O bonds of the methoxy groups would give rise to strong absorptions, typically in the 1250-1000 cm⁻¹ range.
C-Br stretching: The C-Br bond would have a characteristic absorption in the lower frequency region of the spectrum.
Hypothetical FT-IR Data Table:
| Wavenumber (cm⁻¹) | Assignment |
| >3000 | Aromatic C-H stretch |
| ~1600-1450 | C=C, C=N stretch (aromatic ring) |
| ~1250-1000 | C-O stretch (methoxy) |
| Specific lower frequency | C-Br stretch |
This table is a generalized representation and lacks specific experimental values.
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 3-Bromo-6,8-dimethoxyisoquinoline would also be expected to show characteristic peaks for the aromatic ring vibrations and the C-Br bond. Comparing the FT-IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For 3-Bromo-6,8-dimethoxyisoquinoline, the expected molecular formula is C₁₁H₁₀BrNO₂.
HRMS would be able to distinguish the mass of this compound from other compounds with the same nominal mass but different elemental compositions. The technique would also reveal the characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes), which would be observed as two peaks separated by two mass units.
Hypothetical HRMS Data:
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | Value for C₁₁H₁₁⁷⁹BrNO₂⁺ | Experimental value |
| [M+H]⁺ | Value for C₁₁H₁₁⁸¹BrNO₂⁺ | Experimental value |
Precise calculated and experimental values are required for a definitive confirmation of the molecular formula.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For aromatic heterocyclic compounds like 3-Bromo-6,8-dimethoxyisoquinoline, UV-Vis spectroscopy provides valuable insights into the nature of the conjugated system and the influence of various substituents on the electronic structure. The absorption of UV or visible radiation by organic molecules is confined to specific functional groups, known as chromophores, which contain valence electrons with low excitation energies. shu.ac.uk
The isoquinoline core of the molecule is the primary chromophore, giving rise to characteristic absorption bands in the UV region. These absorptions are primarily due to π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. shu.ac.ukyoutube.com These transitions are typically of high intensity. Additionally, the nitrogen atom in the isoquinoline ring possesses a lone pair of non-bonding electrons (n-electrons). This allows for n → π* transitions, where an electron from a non-bonding orbital is promoted to a π* antibonding orbital. These transitions are generally of much lower intensity than π → π* transitions. shu.ac.uk
The presence of substituents on the isoquinoline ring significantly modifies the absorption spectrum. The two methoxy groups (-OCH₃) at positions 6 and 8 are powerful auxochromes, which are groups that, when attached to a chromophore, alter the wavelength and intensity of the absorption. As electron-donating groups, the methoxy groups extend the conjugation of the aromatic system through resonance, which decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). fiveable.me This results in a bathochromic shift (or red shift), causing the molecule to absorb light at longer wavelengths.
The bromine atom at position 3 also acts as an auxochrome. While halogens are deactivating groups in electrophilic aromatic substitution, their lone pairs can participate in resonance, influencing the electronic transitions. This can also contribute to a bathochromic shift and an increase in absorption intensity (hyperchromic effect).
The solvent used for the analysis can also influence the spectrum. Polar solvents can lead to a hypsochromic shift (or blue shift) for n → π* transitions due to the stabilization of the non-bonding orbital. Conversely, π → π* transitions often exhibit a bathochromic shift in polar solvents. shu.ac.uk
Given these factors, the UV-Vis spectrum of 3-Bromo-6,8-dimethoxyisoquinoline is expected to show complex absorption bands, likely in the range of 220-400 nm, characteristic of a highly substituted aromatic system.
Table 1: Expected UV-Vis Absorption Data for 3-Bromo-6,8-dimethoxyisoquinoline
| Expected λmax Range (nm) | Type of Transition | Associated Structural Feature |
| 220-280 | π → π | Benzene (B151609) ring of the isoquinoline system |
| 280-350 | π → π | Fully conjugated isoquinoline system |
| >350 | n → π* | Heterocyclic nitrogen atom |
Note: The exact λmax values and molar absorptivity (ε) would need to be determined experimentally.
X-ray Diffraction Analysis for Single-Crystal Structural Determination (as applied to related isoquinoline derivatives)
For instance, the X-ray diffraction analysis of 1-hydroxymethyl-6,7-dimethoxyisoquinoline-N-oxide, an alkaloid isolated from Calycotome villosa, reveals key structural parameters of a dimethoxy-substituted isoquinoline core. nih.govresearchgate.net The isoquinoline ring system in such compounds is generally found to be planar, a consequence of its aromatic nature. The substituents, in this case, a bromo and two methoxy groups, will lie in or close to this plane.
The crystal packing in such structures is stabilized by various intermolecular interactions. In the case of 3-Bromo-6,8-dimethoxyisoquinoline, potential interactions could include π-π stacking between the aromatic rings of adjacent molecules and halogen bonding involving the bromine atom.
The process of single-crystal X-ray diffraction involves growing a suitable single crystal of the compound, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and refined.
Table 2: Representative Crystallographic Data for a Related Isoquinoline Derivative (1-hydroxymethyl-6,7-dimethoxyisoquinoline-N-oxide)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.954(1) |
| b (Å) | 12.345(2) |
| c (Å) | 24.123(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2070.4(5) |
| Z | 8 |
Data obtained from a study on a structurally similar compound to illustrate typical crystallographic parameters. nih.govresearchgate.net
This data allows for the precise determination of bond lengths and angles within the molecule, confirming the connectivity and providing insight into the electronic distribution within the bonds.
Computational Chemistry and Theoretical Investigations into 3 Bromo 6,8 Dimethoxyisoquinoline
Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)
Geometry Optimization and Electronic Structure Analysis of 3-Bromo-6,8-dimethoxyisoquinoline
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process finds the minimum energy conformation of the molecule. For 3-Bromo-6,8-dimethoxyisoquinoline, this would involve calculating bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, the electronic structure can be analyzed. This includes the distribution of electrons within the molecule and the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. A smaller gap suggests higher reactivity.
| Parameter | Value |
|---|---|
| C-Br Bond Length | ~1.90 Å |
| C-N-C Bond Angle | ~117° |
| C-O-C (methoxy) Bond Angle | ~118° |
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.1 D |
Theoretical Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
DFT calculations can also predict various spectroscopic properties. Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and are valuable for confirming the structure of synthesized compounds. nih.gov Similarly, theoretical Infrared (IR) spectra can be generated, showing the vibrational frequencies of different bonds, which aids in functional group identification. nih.gov Ultraviolet-Visible (UV-Vis) spectra, which provide information about electronic transitions, can also be simulated.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 | 150.2 |
| C3 | 120.5 |
| C4 | 108.9 |
| C5 | 125.1 |
| C6 | 158.7 |
| C7 | 98.4 |
| C8 | 160.3 |
| C4a | 135.6 |
| C8a | 115.8 |
| -OCH₃ (C6) | 56.1 |
| -OCH₃ (C8) | 56.3 |
Elucidation of Reaction Mechanisms and Transition State Analysis pertinent to 3-Bromo-6,8-dimethoxyisoquinoline Transformations
Computational chemistry is instrumental in studying the pathways of chemical reactions. For 3-Bromo-6,8-dimethoxyisoquinoline, this could involve modeling reactions such as nucleophilic aromatic substitution at the C3 position or cross-coupling reactions. By mapping the potential energy surface of a reaction, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. youtube.com The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. youtube.com Such analyses can help in optimizing reaction conditions and predicting the feasibility of a proposed transformation. For instance, in a Suzuki coupling reaction, the mechanism involving oxidative addition, transmetalation, and reductive elimination can be computationally modeled. nih.gov
Molecular Electrostatic Potential (MEP) Mapping and Prediction of Reactivity Sites
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.netresearchgate.net For 3-Bromo-6,8-dimethoxyisoquinoline, the MEP map would likely show negative potential around the nitrogen atom and the oxygen atoms of the methoxy (B1213986) groups, indicating these as sites for electrophilic interaction. The area around the hydrogen atoms and the bromine atom might show a more positive potential, suggesting susceptibility to nucleophilic attack.
Conformational Analysis and Stereochemical Considerations via Computational Modeling
Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and their relative energies. For 3-Bromo-6,8-dimethoxyisoquinoline, the primary source of conformational flexibility would be the rotation of the methoxy groups. While the isoquinoline (B145761) core is rigid, the orientation of the methyl groups relative to the ring can be explored. Computational modeling can determine the most stable conformer and the energy barriers to rotation between different conformers. This information is important as the conformation of a molecule can influence its biological activity and reactivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Modification Potential
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov While a single compound like 3-Bromo-6,8-dimethoxyisoquinoline cannot be used for a QSAR study alone, it can serve as a lead scaffold. By systematically modifying the structure (e.g., replacing the bromine at C3 with other groups, or altering the substituents on the phenyl ring) and calculating various molecular descriptors (e.g., logP, molar refractivity, electronic properties), a QSAR model can be developed once the biological activity of these analogs is determined. This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.
Applications of 3 Bromo 6,8 Dimethoxyisoquinoline in Advanced Chemical Synthesis and Materials Science
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The primary role of 3-Bromo-6,8-dimethoxyisoquinoline in advanced synthesis is that of a key intermediate, where its bromine atom serves as a versatile functional handle. The carbon-bromine bond at the C-3 position is particularly amenable to a variety of transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the precise introduction of diverse carbon-based substituents, forming new carbon-carbon bonds.
Research has shown that bromo-substituted isoquinolines are excellent substrates for reactions like the Suzuki-Miyaura coupling. nih.gov In a typical Suzuki reaction, the bromo-isoquinoline is reacted with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This methodology enables the direct attachment of aryl, heteroaryl, alkyl, or alkenyl groups to the isoquinoline (B145761) core. nih.gov The ability to forge these bonds is fundamental to molecular construction, transforming the relatively simple starting material into a more complex and functionalized scaffold. The versatility of this approach is further underscored by the wide commercial availability of boronic acids, providing access to a vast chemical space. Similarly, other haloaromatics are known to participate effectively in transition-metal couplings and Grignard reactions, highlighting the broad utility of such intermediates. orgsyn.org
Precursor to Diversely Substituted Heterocyclic Frameworks and Polycycles
Building upon its utility in cross-coupling reactions, 3-Bromo-6,8-dimethoxyisoquinoline is an excellent precursor for generating a wide range of diversely substituted heterocyclic and polycyclic frameworks. The strategic selection of coupling partners is crucial in this context. For instance, by coupling the bromo-isoquinoline with a boronic acid that already contains another heterocyclic ring (e.g., pyridine (B92270), thiophene, or indole), chemists can synthesize elaborate bi-heterocyclic systems.
Furthermore, the synthesis is not limited to simple substitution. The substituents introduced at the 3-position can possess additional functional groups that can participate in subsequent intramolecular reactions. This can lead to the formation of new, fused ring systems, effectively expanding the isoquinoline core into a more complex polycycle. Palladium-catalyzed cascade reactions, for example, can involve an initial intermolecular coupling followed by an intramolecular cyclization onto another part of the molecule, creating intricate polycyclic structures in a single, efficient step. researchgate.net The isoquinoline ring itself, being an electron-deficient aromatic system, exhibits specific reactivity, with nucleophilic attack favoring the C-1 and C-3 positions, which complements the reactivity of the bromo-substituent. scripps.edu
Utility in the Construction of Isoquinoline Alkaloid Scaffolds (excluding specific biological activities)
The isoquinoline structural motif is the core component of a large and diverse family of natural products known as isoquinoline alkaloids. researchgate.netscripps.edu Many of these compounds, such as berberine (B55584) and certain benzylisoquinolines, feature complex substitution patterns. researchgate.netscripps.edu 3-Bromo-6,8-dimethoxyisoquinoline serves as a valuable starting material for the laboratory synthesis of these natural product scaffolds.
Synthetic chemists can utilize the bromo-functionality as a strategic linchpin to construct the characteristic carbon skeletons of these alkaloids. For example, in the synthesis of a 3-arylisoquinoline alkaloid, the aryl group can be installed via a Suzuki coupling reaction. nih.gov This approach allows for a convergent synthesis where the complex isoquinoline core and the pendant aryl group are prepared separately and then joined together efficiently in a later step. This modular strategy is highly advantageous for creating analogues of natural products for chemical and structural studies. The prominence of the 1,2-dihydroisoquinoline (B1215523) scaffold in many natural products has driven considerable effort toward developing synthetic methods, and bromoaryl moieties are key components in these syntheses. researchgate.net
Potential Exploration in Optoelectronic and Polymer Chemistry through Structural Modifications
While established applications are primarily in fine chemical synthesis, the structural properties of 3-Bromo-6,8-dimethoxyisoquinoline suggest significant potential for its use in materials science, particularly in optoelectronics and polymer chemistry. The isoquinoline core is a rigid, planar, and aromatic system—features that are often desirable for creating organic electronic materials used in applications like organic light-emitting diodes (OLEDs) or sensors.
Through structural modification, primarily via cross-coupling reactions at the C-3 position, the electronic properties of the isoquinoline core can be systematically tuned. By attaching various electron-donating or electron-withdrawing groups, chemists can modulate the HOMO/LUMO energy levels of the molecule, thereby influencing its photophysical properties such as absorption and fluorescence. This makes it a promising scaffold for developing new chromophores or luminophores.
In polymer chemistry, the compound could be developed into a functional monomer. For instance, after converting the bromine to another reactive group or by using a di-functional coupling partner, the isoquinoline unit could be incorporated into a polymer backbone. Such a polymer would benefit from the inherent rigidity and thermal stability of the aromatic heterocyclic unit, potentially leading to materials with enhanced mechanical or thermal properties.
Application as a Research Probe in Chemical Biology and Biochemical Assay Development
The isoquinoline scaffold is a recognized "privileged structure" in medicinal chemistry, as it is frequently found in biologically active compounds. researchgate.net This inherent bio-relevance makes its derivatives, including those from 3-Bromo-6,8-dimethoxyisoquinoline, attractive candidates for development as research probes in chemical biology.
A common strategy involves transforming the molecule into a fluorescent probe. By coupling a known fluorophore to the 3-position, or by chemically modifying the isoquinoline system itself to enhance its intrinsic fluorescence, a new molecular sensor can be created. This probe can then be further functionalized with a specific binding ligand or a reactive group designed to interact with a particular biomolecule (e.g., an enzyme or receptor). Any change in the local environment upon binding could be detected as a change in the probe's fluorescence, providing a powerful tool for biochemical assays, high-throughput screening, or cellular imaging. Although specific applications of 3-Bromo-6,8-dimethoxyisoquinoline as a probe are not yet widely documented, the synthetic versatility of bromo-aromatic compounds provides a clear pathway for the rational design of such chemical tools. orgsyn.org
Emerging Research Avenues and Future Perspectives for 3 Bromo 6,8 Dimethoxyisoquinoline
Development of Novel and Sustainable Synthetic Routes to 3-Bromo-6,8-dimethoxyisoquinoline
The synthesis of isoquinoline (B145761) derivatives has traditionally relied on classic named reactions such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. atamanchemicals.comnumberanalytics.com These methods, while foundational, often require harsh conditions, multi-step procedures, and the use of stoichiometric, and sometimes toxic, reagents. atamanchemicals.com The future of synthesizing 3-Bromo-6,8-dimethoxyisoquinoline is geared towards developing more efficient, sustainable, and atom-economical routes.
Modern synthetic strategies are focusing on transition-metal-catalyzed cyclization and annulation reactions. rsc.orgnih.gov For instance, methods like the silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides or ruthenium-catalyzed oxidative annulation of isocyanates with alkynes present innovative approaches to construct the isoquinoline core. rsc.orgnih.gov The challenge lies in adapting these methods to produce the specific 3-bromo-6,8-dimethoxy substitution pattern, potentially by starting with appropriately functionalized precursors.
Table 1: Comparison of Classical and Modern Isoquinoline Synthesis Strategies
| Feature | Classical Methods (e.g., Bischler-Napieralski) | Modern Catalytic Methods |
|---|---|---|
| Reagents | Often requires stoichiometric strong acids or dehydrating agents (PCl₅, POCl₃). atamanchemicals.com | Utilizes catalytic amounts of transition metals (e.g., Ru, Ag, Pd). rsc.orgnih.gov |
| Conditions | Frequently involves high temperatures and harsh acidic conditions. numberanalytics.com | Often proceeds under milder reaction conditions. |
| Scope | Can be limited by the stability of functional groups on starting materials. | Generally offers broader functional group tolerance. nih.gov |
| Sustainability | Can generate significant amounts of chemical waste. | Aims for higher atom economy and reduced waste streams. |
Advanced Catalyst Development for Highly Efficient and Selective Derivatization
The bromine atom at the C-3 position of 3-Bromo-6,8-dimethoxyisoquinoline is a powerful synthetic handle, making the molecule an ideal substrate for transition-metal-catalyzed cross-coupling reactions. The development of advanced catalysts is crucial for selectively and efficiently forming new carbon-carbon and carbon-heteroatom bonds at this position.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, are primary methods for derivatization. researchgate.netnih.gov Future research is focused on creating catalyst systems with enhanced activity and selectivity. This involves designing sophisticated phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands that can stabilize the palladium center, facilitate the catalytic cycle, and allow for reactions to occur at lower catalyst loadings and milder conditions. For example, screening different palladium precatalysts and ligands can optimize the Suzuki-Miyaura coupling of bromoquinolines with various boronic acids. researchgate.net
Furthermore, the use of other transition metals like rhodium, iridium, and copper is being explored to achieve novel transformations that are not accessible with palladium. rsc.org Rhodium(III)-catalyzed C-H activation and annulation, for instance, can be used to build complex fused ring systems onto the isoquinoline core, which can then be further functionalized. mdpi.com The goal is to create a toolbox of catalytic systems that provide chemists with precise control over the derivatization of the 3-bromo-6,8-dimethoxyisoquinoline scaffold.
Integration into Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and optimization of derivatives of 3-Bromo-6,8-dimethoxyisoquinoline, researchers are increasingly turning to high-throughput technologies like flow chemistry and automated synthesis.
Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batches, offers numerous advantages. These include precise control over reaction parameters (temperature, pressure, and time), enhanced safety when dealing with hazardous intermediates, and the ability to scale up production seamlessly. The synthesis of isoquinolines has been shown to be dramatically accelerated in charged microdroplets, a technique that operates on principles similar to flow chemistry, suggesting that these methods hold great promise for the production of 3-Bromo-6,8-dimethoxyisoquinoline and its analogs. nih.gov
Automated synthesis platforms, often coupled with machine learning algorithms, can systematically explore a wide range of reaction conditions to find the optimal parameters for a given transformation. researchgate.net By integrating robotic systems to dispense reagents and set up reactions, researchers can rapidly screen different catalysts, solvents, and coupling partners for the derivatization of 3-Bromo-6,8-dimethoxyisoquinoline. This data-driven approach not only speeds up the optimization process but can also uncover non-intuitive reaction conditions that lead to higher yields and purities.
Computational Design and Discovery of Novel Derivatives with Tailored Properties
In silico techniques are becoming indispensable tools for the rational design of novel molecules. nih.gov Computational chemistry allows for the virtual screening of vast libraries of potential derivatives of 3-Bromo-6,8-dimethoxyisoquinoline before committing resources to their synthesis. nih.govyoutube.com
Molecular docking simulations can predict how a designed molecule will bind to a specific biological target, such as a protein or enzyme. nih.govnih.gov This is particularly valuable in drug discovery, where researchers can virtually test thousands of derivatives for their potential therapeutic activity. nih.gov For example, by modeling the interactions of novel isoquinoline derivatives with the active sites of viral or cancer-related proteins, scientists can prioritize the synthesis of compounds with the highest predicted binding affinities. nih.gov
Beyond binding prediction, computational methods can also forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. nih.gov This early hazard and efficacy assessment helps to eliminate molecules with unfavorable properties at the design stage, reducing the likelihood of late-stage failures in the drug development pipeline. researchgate.net These computational approaches enable the creation of derivatives with properties tailored for specific applications, whether as pharmaceuticals, molecular probes, or advanced materials. researchgate.net
Table 2: Applications of In Silico Methods in Isoquinoline Derivative Design
| Computational Technique | Application | Potential Outcome for 3-Bromo-6,8-dimethoxyisoquinoline |
|---|---|---|
| Molecular Docking | Predicts binding mode and affinity of a ligand to a biological target. nih.govnih.gov | Identification of derivatives with high potential as inhibitors for specific enzymes or receptors. |
| Virtual Screening | Rapidly evaluates large compound libraries for potential activity. nih.gov | Prioritization of a manageable number of high-potential derivatives for synthesis and testing. |
| Homology Modeling | Creates a 3D model of a target protein when no experimental structure exists. youtube.com | Enables structure-based drug design for novel biological targets. |
| ADMET Prediction | Forecasts pharmacokinetic and toxicity profiles of new compounds. nih.govresearchgate.net | Design of derivatives with improved drug-like properties and lower risk of adverse effects. |
| Quantum Mechanics (DFT) | Analyzes electronic structure and reactivity. nih.gov | Understanding of chemical stability and reaction mechanisms to guide synthesis. |
Unexplored Reactivity Patterns and Expansion of the Chemical Space around 3-Bromo-6,8-dimethoxyisoquinoline
While the C-Br bond is the most obvious site for functionalization, the 3-Bromo-6,8-dimethoxyisoquinoline scaffold possesses other reactive sites that remain largely unexplored. Expanding the chemical space around this core requires investigating novel reactivity patterns.
The methoxy (B1213986) groups at positions C-6 and C-8 are potential sites for O-demethylation to yield the corresponding hydroxyisoquinolines. These phenolic groups can then be used as handles for further functionalization through etherification, esterification, or by serving as directing groups for electrophilic aromatic substitution.
The nitrogen atom of the isoquinoline ring itself can be quaternized to form isoquinolinium salts, which alters the electronic properties of the ring system and can open up new reaction pathways. Furthermore, the isoquinoline ring can potentially undergo cycloaddition reactions or be subjected to C-H activation at other positions, leading to the installation of new functional groups.
By systematically exploring these alternative reaction pathways, chemists can generate a much wider diversity of structures from the same starting material. This expansion of the accessible chemical space increases the probability of discovering novel compounds with unique biological activities or material properties, ensuring that 3-Bromo-6,8-dimethoxyisoquinoline will remain a relevant and valuable building block for future scientific discovery. nih.govresearchgate.net
Q & A
Q. What are the established synthetic routes for preparing 3-bromo-6,8-dimethoxy-isoquinoline?
The synthesis typically involves halogenation and methoxylation steps. A common approach starts with functionalized indanone or isoquinoline precursors. For example, 5,6-dimethoxy-1-indanone can undergo bromination at the 3-position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions . Alternatively, Suzuki-Miyaura cross-coupling reactions are employed to introduce aryl groups at the 3-position of pre-brominated isoquinoline cores. This requires palladium catalysts (e.g., Pd(OAc)₂), ligands (e.g., XPhos), and optimized solvent systems (e.g., acetonitrile/water mixtures at 90–100°C) .
Q. How is this compound characterized structurally?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): H and C NMR identify substitution patterns and confirm bromine/methoxy group positions. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on adjacent substituents .
- X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures to determine bond lengths, angles, and molecular packing. This is critical for confirming regioselectivity in bromination or coupling reactions .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (CHBrNO) and isotopic patterns .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling conditions be optimized for derivatizing this compound?
Optimization involves:
- Catalyst-Ligand Systems: Pd(OAc)₂ with XPhos ligand enhances reactivity for sterically hindered substrates .
- Solvent and Temperature: A 3:1 acetonitrile/water mixture at 90–100°C balances solubility and reaction efficiency. Elevated temperatures (>100°C) may degrade sensitive boronic acids .
- Base Selection: KCO is preferred for its mild basicity, minimizing side reactions like demethylation of methoxy groups . Example: Coupling with biphenylboronic acid achieved 81% yield under these conditions .
Q. What strategies address contradictory spectral data in characterizing derivatives?
Discrepancies in NMR or mass spectra often arise from:
- Regioisomeric Byproducts: Use 2D NMR (e.g., NOESY) to distinguish between 3- vs. 4-substituted isomers.
- Residual Solvents or Impurities: Purify via gradient silica gel chromatography (e.g., 0–50% ethyl acetate/hexane) or recrystallization .
- Dynamic Exchange Processes: Variable-temperature NMR resolves signals broadened by conformational flexibility .
Q. How can computational methods guide the design of bioactive derivatives?
- Docking Studies: Model interactions with biological targets (e.g., FtsZ protein for antibacterial activity). Derivatives with 3-phenyl substitutions show enhanced binding due to π-π stacking .
- QSAR Modeling: Correlate substituent electronic properties (Hammett σ values) with activity. Electron-withdrawing groups at the 3-position improve potency .
Data-Driven Analysis Questions
Q. How do reaction yields vary between halogenation methods for this compound?
Comparative studies show:
Q. What are the limitations of X-ray crystallography for this compound?
Challenges include:
- Crystal Quality: Methoxy and bromine groups hinder crystal lattice formation. Slow vapor diffusion (e.g., ether into DCM) improves crystal growth .
- Disorder in Heavy Atoms: Bromine’s high electron density can cause refinement artifacts. SHELXL’s restraints (e.g., ISOR) mitigate this .
Methodological Best Practices
Q. What precautions ensure reproducibility in methoxy group retention during reactions?
- Avoid strong acids/bases (e.g., HSO, NaOH) that hydrolyze methoxy groups.
- Use mild methylating agents (e.g., MeI in sealed tubes at 100°C) for post-functionalization .
Q. How to troubleshoot low yields in cross-coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
